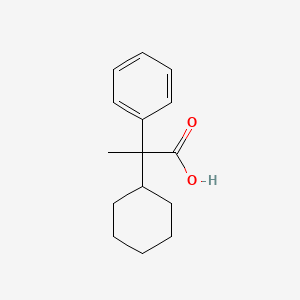
2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of dichlorobenzyl and naphthalenylmethyl groups attached to the thiadiazole ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2,6-dichlorobenzyl chloride with sodium thiolate to form the corresponding thiol derivative. This intermediate is then reacted with 5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl and naphthalenylmethyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-((2,6-Dichlorobenzyl)thio)-1,3,4-thiadiazole: Lacks the naphthalenylmethyl group.
5-((Naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole: Lacks the dichlorobenzyl group.
2-((2,6-Dichlorobenzyl)thio)-5-methyl-1,3,4-thiadiazole: Contains a methyl group instead of the naphthalenylmethyl group.
Uniqueness
The presence of both dichlorobenzyl and naphthalenylmethyl groups in 2-((2,6-Dichlorobenzyl)thio)-5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazole imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
476484-10-3 |
|---|---|
分子式 |
C20H14Cl2N2S3 |
分子量 |
449.4 g/mol |
IUPAC名 |
2-[(2,6-dichlorophenyl)methylsulfanyl]-5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C20H14Cl2N2S3/c21-17-9-4-10-18(22)16(17)12-26-20-24-23-19(27-20)25-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-10H,11-12H2 |
InChIキー |
NSMSUVWLEVAZIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)SCC4=C(C=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042081.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12042099.png)

![(5Z)-3-(3-Ethoxypropyl)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042103.png)



![Dimethyl 3-((3-fluorophenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B12042132.png)
![2-[1-(3-Chlorophenyl)-3-oxo-3-phenyl-propyl]cyclooctan-1-one](/img/structure/B12042144.png)

![benzyl (2Z)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042179.png)

